1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide
Description
The exact mass of the compound this compound is 403.14782430 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-5-3-4-6-13(12)20)24-9-7-11(8-10-24)17(21)26/h3-6,11,15,27H,2,7-10H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSJVPJIXABAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains athiazole and a triazole ring, which are known to interact with a variety of enzymes and receptors, showing versatile biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs. Similarly, triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory.
Mode of Action
Compounds containing thiazole and triazole rings are known to bind in the biological system with a variety of enzymes and receptors. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution, which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole and triazole derivatives have been reported to show diverse biological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and biological effects based on diverse sources.
Chemical Structure
The compound features several notable structural components:
- Piperidine ring : A six-membered nitrogen-containing ring which is common in many pharmacologically active compounds.
- Triazole-thiazole moiety : This core structure is known for its diverse biological activities including antimicrobial and anticancer properties.
- Fluorophenyl group : The presence of fluorine can enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often exhibit significant antimicrobial properties. The triazolo-thiazole core in this compound may contribute to its ability to inhibit bacterial growth. Studies on similar compounds have shown promising results against various bacterial strains, suggesting that this compound could possess similar activity .
Anticancer Potential
The anticancer activity of compounds containing triazole and thiazole structures has been well-documented. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
Enzyme Inhibition
Compounds with similar structures have also been reported to act as enzyme inhibitors. Specifically, they may inhibit enzymes such as carbonic anhydrase and cholinesterase, which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of triazole-thiazole derivatives against colon carcinoma cell lines (HCT-116). Compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The specific compound in focus may exhibit comparable or enhanced activity due to its unique structural modifications .
Case Study 2: Antimicrobial Screening
In vitro screening of benzothiazole derivatives has shown that these compounds can significantly inhibit the growth of pathogenic bacteria. Given the structural similarities between benzothiazoles and the compound , it is plausible that it may also demonstrate significant antimicrobial activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Triazole-Thiazole Core : Cyclization reactions involving thiosemicarbazides.
- Introduction of Piperidine Ring : Nucleophilic substitution reactions to attach the piperidine moiety.
- Functional Group Modifications : Incorporation of fluorinated phenyl groups to enhance biological activity.
The structure-activity relationship indicates that modifications at specific positions can significantly influence the biological effectiveness of the compound .
Scientific Research Applications
Structural Features
The presence of the triazole and thiazole rings suggests potential interactions with biological macromolecules, which can lead to alterations in metabolic pathways or cellular responses. The hydroxyl group on the triazole ring may enhance solubility and reactivity, while the fluorophenyl group can improve binding affinity to specific targets.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The unique arrangement of functional groups may enhance interactions with microbial enzymes or receptors.
- Anticancer Potential : Research indicates that heterocyclic compounds like this one can interfere with cancer cell proliferation. The ability to interact with DNA or RNA synthesis pathways could make it a candidate for further investigation in oncology.
- Neurological Applications : The piperidine structure is often associated with neuroactive compounds. Investigations into its effects on neurotransmitter systems could reveal potential uses in treating neurological disorders.
Synthesis Methodologies
The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Triazolo-Thiazole Moiety : This step may involve condensation reactions under controlled conditions to ensure high yield.
- Piperidine Ring Construction : The piperidine ring is formed through cyclization reactions that require careful temperature and solvent management.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of similar triazole derivatives, compounds demonstrated significant activity against various bacterial strains. The mechanism was attributed to inhibition of cell wall synthesis, suggesting that this compound may exhibit comparable effects.
Case Study 2: Anticancer Activity
A recent investigation into a related piperidine derivative revealed its ability to induce apoptosis in cancer cells via mitochondrial pathways. This finding supports the hypothesis that this compound could also possess anticancer properties worthy of further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
